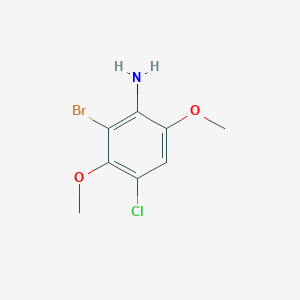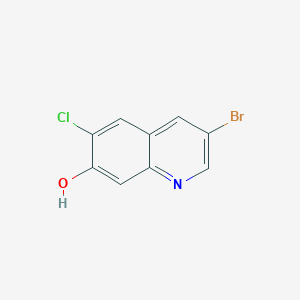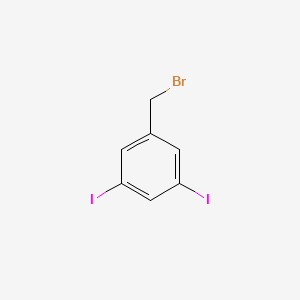
1-(Bromomethyl)-3,5-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3,5-diiodobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group (-CH2Br) at the first position and iodine atoms at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-diiodobenzene can be synthesized through several methods, including:
Halogenation of 1-(Bromomethyl)benzene: This involves the selective iodination of 1-(Bromomethyl)benzene using iodine in the presence of a suitable catalyst.
Direct Bromination: Bromination of 3,5-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled halogenation reactions under specific conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature control to achieve the desired substitution pattern on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3,5-diiodobenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The iodine atoms can be reduced to form diiodobenzene derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution Reactions: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromomethylbenzoic acid derivatives.
Reduction: Diiodobenzene derivatives.
Substitution Reactions: Amines, alcohols, and other functional groups.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3,5-diiodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of iodine metabolism and its biological effects.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)-3,5-diiodobenzene exerts its effects depends on its specific application. For example, in pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
1-(Bromomethyl)-3,5-diiodobenzene is compared to other similar compounds, such as:
1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but different iodine positions.
1-(Chloromethyl)-3,5-diiodobenzene: Similar but with a chlorine atom instead of bromine.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry to medicine.
Propiedades
Fórmula molecular |
C7H5BrI2 |
|---|---|
Peso molecular |
422.83 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H5BrI2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 |
Clave InChI |
NVJVLFPJACZVIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1I)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


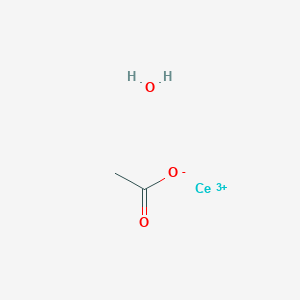
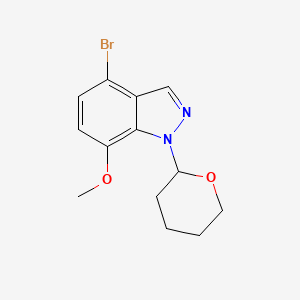
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)

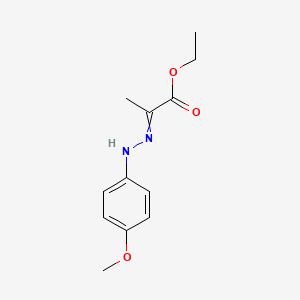
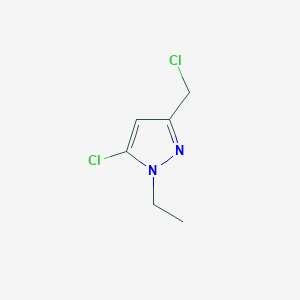
![3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
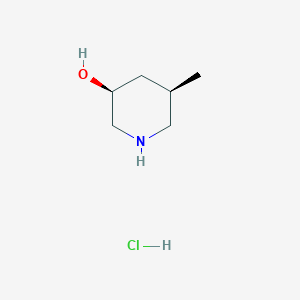
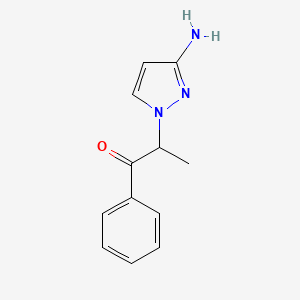
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
